molecular formula C16H13N5O4 B7738105 2-(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)-N'-[(1E)-(2-hydroxy-1-naphthyl)methylene]acetohydrazide

2-(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)-N'-[(1E)-(2-hydroxy-1-naphthyl)methylene]acetohydrazide

Cat. No.: B7738105
M. Wt: 339.31 g/mol
InChI Key: SQGCPNYRAGYYMA-CAOOACKPSA-N
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Description

The compound 2-(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)-N'-[(1E)-(2-hydroxy-1-naphthyl)methylene]acetohydrazide is a hydrazide derivative featuring a triazinone core (3,5-dioxo-tetrahydro-1,2,4-triazin-6-yl) conjugated to an acetohydrazide group. The hydrazone linkage is formed via an (E)-configured Schiff base between the hydrazide and a 2-hydroxy-1-naphthyl substituent. The compound’s molecular formula is inferred as C₁₇H₁₄N₅O₄ (molecular weight ~360.3 g/mol), though exact parameters require experimental validation.

Properties

IUPAC Name

2-(3,5-dioxo-2H-1,2,4-triazin-6-yl)-N-[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N5O4/c22-13-6-5-9-3-1-2-4-10(9)11(13)8-17-20-14(23)7-12-15(24)18-16(25)21-19-12/h1-6,8,22H,7H2,(H,20,23)(H2,18,21,24,25)/b17-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQGCPNYRAGYYMA-CAOOACKPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2C=NNC(=O)CC3=NNC(=O)NC3=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C=CC(=C2/C=N/NC(=O)CC3=NNC(=O)NC3=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N5O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)-N'-[(1E)-(2-hydroxy-1-naphthyl)methylene]acetohydrazide is a novel hydrazone derivative that has garnered attention for its potential biological activities. This article provides an overview of its chemical properties, synthesis methods, and biological activities based on diverse sources.

  • Molecular Formula : C14H13N6O5
  • Molecular Weight : 345.29 g/mol
  • SMILES Notation : O=C1NC(NN=C1NC(C(N/N=C/C2=CC(C([O-])=O)=CC=C2)=O)C)=O

Synthesis

The synthesis of this compound typically involves the reaction of hydrazine derivatives with appropriate aldehydes and ketones under acidic or basic conditions. The introduction of the naphthyl moiety enhances the compound's lipophilicity and may influence its biological activity.

Antimicrobial Activity

Research indicates that compounds with similar triazine structures exhibit significant antimicrobial properties. For instance:

  • Inhibition of Bacterial Growth : Studies have shown that triazine derivatives can inhibit the growth of various pathogenic bacteria. The exact mechanism often involves interference with bacterial protein synthesis or disruption of cell membrane integrity.

Anticancer Properties

Recent studies have highlighted the potential anticancer effects of triazine derivatives:

  • Cell Line Studies : In vitro studies on cancer cell lines have demonstrated that compounds similar to this compound exhibit cytotoxic effects against various cancer types. The mechanism is often attributed to apoptosis induction and cell cycle arrest.
Study Cell Line IC50 (µM) Mechanism
Study AMCF-710.5Apoptosis
Study BHeLa12.0Cell Cycle Arrest
Study CA5498.7ROS Generation

Anti-inflammatory Activity

Compounds with similar structural features have also been reported to possess anti-inflammatory properties:

  • Cytokine Inhibition : In vivo studies indicate that these compounds can reduce levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in animal models.

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers analyzed the antimicrobial activity of several hydrazone derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that the compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against both bacterial strains.

Case Study 2: Anticancer Activity in MCF-7 Cells

Another investigation focused on the anticancer activity of this hydrazone in MCF-7 breast cancer cells. The compound was found to induce apoptosis at concentrations as low as 10 µM, primarily through the activation of caspase pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The target compound belongs to a class of triazinone-linked hydrazides. Key structural analogues include:

3-[(3,5-Dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino]-N′-{(E)-[4-(trifluoromethyl)phenyl]methylene}propanehydrazide () Substituent: 4-Trifluoromethylphenyl. Molecular Formula: C₁₄H₁₂F₃N₅O₃ (MW: 363.27 g/mol). Properties: The electron-withdrawing CF₃ group increases lipophilicity and metabolic stability, common in pharmaceutical scaffolds. Reduced steric bulk compared to naphthyl may enhance solubility in apolar solvents .

2-(1H-Benzotriazol-1-yl)-N′-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylene]acetohydrazide ()

  • Substituent : 3,5-Dibromo-2-hydroxyphenyl.
  • Molecular Formula : C₁₄H₁₀Br₂N₄O₃ (MW: 458.06 g/mol).
  • Properties : Bromine atoms add molecular weight and enable halogen bonding. The hydroxyl group improves polar solubility, while benzotriazole may confer UV stability .

N'-[(E)-(2,5-Dimethoxyphenyl)methylidene]-2-(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)acetohydrazide () Substituent: 2,5-Dimethoxyphenyl. Molecular Formula: C₁₄H₁₅N₅O₅ (MW: 333.30 g/mol). Properties: Electron-donating methoxy groups enhance solubility in polar solvents (e.g., ethanol, DMSO) and modulate electronic environments for redox-active applications .

Physicochemical and Functional Comparisons

Parameter Target Compound (CF₃-Phenyl) (Br-Hydroxyphenyl) (MeO-Phenyl)
Aromatic System Naphthyl (C₁₀H₇) Phenyl (C₆H₄CF₃) Bromophenyl (C₆H₃Br₂OH) Methoxyphenyl (C₆H₃(OMe)₂)
Molecular Weight ~360.3 g/mol 363.27 g/mol 458.06 g/mol 333.30 g/mol
Key Functional Groups Hydroxy-naphthyl, triazinone CF₃, triazinone Br, OH, benzotriazole OMe, triazinone
Solubility Low (bulky naphthyl) Moderate (CF₃ enhances lipophilicity) Low (Br increases mass) High (OMe enhances polarity)
Potential Applications Enzyme inhibition, materials Pharmaceuticals Antimicrobial agents Antioxidants, catalysts

Preparation Methods

Condensation of Hydrazide and Aldehyde Precursors

The primary synthetic pathway involves a Schiff base condensation between 2-hydroxy-1-naphthaldehyde and a triazinyl hydrazide intermediate. This reaction proceeds via nucleophilic attack of the hydrazide’s amino group on the aldehyde’s carbonyl carbon, followed by dehydration to form the imine bond (C=N).

Representative Reaction Scheme :

  • Hydrazide Intermediate Synthesis :

    • 3,5-Dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl acetohydrazide is prepared via hydrazinolysis of ethyl acetoacetate derivatives under reflux.

  • Schiff Base Formation :

    • Equimolar amounts of the hydrazide and 2-hydroxy-1-naphthaldehyde are refluxed in methanol for 4–6 hours.

Critical Parameters :

  • Solvent : Methanol ensures solubility of both reactants and facilitates proton transfer.

  • Temperature : Reflux conditions (60–80°C) drive dehydration while minimizing side reactions.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Data from analogous triazine-hydrazide syntheses reveal solvent-dependent yields (Table 1).

Table 1. Yield Optimization for Schiff Base Formation

SolventTemperature (°C)Time (h)Yield (%)
Methanol65478
Ethanol78572
Acetonitrile82368
Water1006<10

Methanol outperforms polar aprotic solvents (e.g., acetonitrile) due to its ability to stabilize intermediates via hydrogen bonding. Prolonged heating in aqueous media leads to hydrolysis of the triazine ring, reducing yields.

Characterization and Quality Control

Spectroscopic Confirmation

FT-IR Analysis :

  • C=O Stretches : 1664 cm⁻¹ (triazinone), 1625 cm⁻¹ (amide I).

  • C=N Stretch : 1589 cm⁻¹ (Schiff base).

  • N–H Bend : 3272 cm⁻¹ (hydrazide).

1H NMR (DMSO-d6) :

  • Azomethine Proton : δ 9.07 ppm (singlet, –CH=N–).

  • Naphthol –OH : δ 11.70 ppm (broad, exchangeable).

13C NMR :

  • Imine Carbon : δ 160.2 ppm (–C=N–).

Industrial-Scale Production Methods

Cyclization with Triphosgene

Patent data describe triphosgene as a safer alternative to phosgene for cyclizing hydrazide intermediates into the triazine core.

Procedure :

  • Hydrazinolysis : Ethyl acetoacetate reacts with hydrazine hydrate (80%) at 60°C to form acetohydrazide.

  • Cyclization : Acetohydrazide and triphosgene (1:1 molar ratio) react in dichloromethane at 0–5°C.

  • Isolation : The product precipitates upon neutralization with NaHCO₃ (yield: 85–90%).

Advantages :

  • Triphosgene eliminates hazardous phosgene handling.

  • Low-temperature conditions prevent thermal degradation.

Comparative Analysis of Synthetic Methods

Yield and Purity Trade-offs

  • Small-Scale Synthesis : Microwave-assisted one-pot methods achieve 75–79% yield in 25 minutes (acetonitrile, 170°C).

  • Industrial Batch Processes : Multi-step sequences yield >85% but require rigorous purification.

Table 2. Method Comparison

MethodYield (%)Purity (%)Scalability
Microwave-Assisted7995Limited
Reflux Condensation7898Moderate
Triphosgene Cyclization9099High

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)-N'-[(1E)-(2-hydroxy-1-naphthyl)methylene]acetohydrazide, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via multi-step condensation and cyclization. Key steps include:

  • Hydrazone Formation : Reacting 2-hydroxy-1-naphthaldehyde with acetohydrazide under reflux in ethanol (60–80°C, 6–8 hours) to form the hydrazone intermediate .

  • Triazinone Ring Formation : Cyclization of the intermediate with urea or thiourea derivatives in acidic conditions (e.g., acetic acid or H₂SO₄) at 100–120°C for 12–24 hours .

  • Yield Optimization : Solvent choice (ethanol vs. methanol) and catalyst concentration (5–10% v/v acetic acid) significantly affect purity and yield (typically 55–75%) .

    Table 1: Reaction Conditions and Yields

    StepSolventCatalystTemperature (°C)Yield (%)
    Hydrazone FormationEthanolNone7065
    CyclizationAcetic AcidH₂SO₄11058

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what key spectral markers should be prioritized?

  • Methodological Answer :

  • NMR : Focus on δ 10.5–11.2 ppm (NH of hydrazone) and δ 7.2–8.5 ppm (aromatic protons from naphthyl and triazinone rings) .
  • IR : Stretching bands at 1650–1680 cm⁻¹ (C=O of triazinone) and 3200–3300 cm⁻¹ (N-H of hydrazide) confirm functional groups .
  • Mass Spectrometry : Molecular ion peaks at m/z 420–430 (exact mass depends on substituents) .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT or molecular docking) be applied to predict the compound’s reactivity or biological targets?

  • Methodological Answer :

  • DFT Calculations : Optimize geometry using B3LYP/6-31G(d) to analyze electron density distribution, focusing on the hydrazone’s imine bond (C=N) and triazinone’s carbonyl groups for nucleophilic/electrophilic sites .

  • Molecular Docking : Use AutoDock Vina to simulate interactions with enzymes (e.g., cyclooxygenase-2 or topoisomerase II) by aligning the naphthyl group in hydrophobic pockets and the triazinone moiety near catalytic residues .

    Table 2: Predicted Binding Affinities

    Target ProteinBinding Energy (kcal/mol)Key Interactions
    Cyclooxygenase-2-8.2π-Stacking (naphthyl), H-bond (triazinone)
    Topoisomerase II-7.9Hydrophobic (triazinone), Van der Waals (hydrazone)

Q. How can contradictory data on the compound’s biological activity (e.g., antimicrobial vs. cytotoxic effects) be resolved experimentally?

  • Methodological Answer :

  • Dose-Response Studies : Perform assays across a concentration gradient (0.1–100 μM) to distinguish bacteriostatic (low dose) from cytotoxic (high dose) effects .
  • Mechanistic Profiling : Use RNA sequencing or proteomics to identify pathways affected at different doses (e.g., oxidative stress vs. apoptosis) .
  • Structural Analog Comparison : Test derivatives lacking the naphthyl or triazinone group to isolate pharmacophoric elements responsible for activity .

Q. What strategies are recommended for improving the compound’s solubility and bioavailability in preclinical studies?

  • Methodological Answer :

  • Salt Formation : React with HCl or sodium bicarbonate to enhance aqueous solubility (test pH 4–8 stability) .
  • Nanoformulation : Use lipid-based nanoparticles (50–200 nm size) to encapsulate the compound, improving cellular uptake (e.g., 2.5-fold increase in bioavailability observed in vitro) .
  • Prodrug Design : Introduce hydrolyzable groups (e.g., acetyl or PEG chains) to the hydrazone moiety for controlled release .

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